An In-depth Technical Guide to Propylimidazoles and the 2-Aminoimidazole Scaffold for Chemical and Pharmaceutical Research
An In-depth Technical Guide to Propylimidazoles and the 2-Aminoimidazole Scaffold for Chemical and Pharmaceutical Research
A Note on Nomenclature: Initial searches for the specific compound "2-amino-1-propylimidazole" did not yield a unique CAS number or a dedicated Safety Data Sheet (SDS), suggesting it is not a commonly cataloged chemical. This guide, therefore, provides a comprehensive overview of the closely related and well-documented compound, 2-propylimidazole , and the broader, medicinally significant class of 2-aminoimidazoles . This approach ensures the delivery of accurate, relevant, and well-supported technical information for researchers, scientists, and drug development professionals.
Part 1: The Core Compound - 2-Propylimidazole
2-Propylimidazole serves as a fundamental building block in organic synthesis and is noted for its applications as a synthetic intermediate.[1]
Chemical Identity and Properties
The essential identifiers and physicochemical properties of 2-propylimidazole are summarized below.
| Property | Value | Source(s) |
| CAS Number | 50995-95-4 | [2] |
| Molecular Formula | C₆H₁₀N₂ | |
| Molecular Weight | 110.16 g/mol | [2] |
| Appearance | White to light yellow powder or crystal | [3] |
| Melting Point | 56-62 °C | [1] |
| Synonyms | 2-Propyl-1H-imidazole | [2] |
| Storage | Sealed in a dry place at room temperature | [4] |
graph "2_propylimidazole_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,0.5!", fontcolor="#202124"]; N3 [label="N", pos="-0.8,-0.8!", fontcolor="#202124"]; C4 [label="C", pos="0.5,-0.8!", fontcolor="#202124"]; C5 [label="C", pos="0.8,0.5!", fontcolor="#202124"]; H_N3 [label="H", pos="-1.3,-1.5!", fontcolor="#202124"]; H_C4 [label="H", pos="1,-1.5!", fontcolor="#202124"]; H_C5 [label="H", pos="1.5,1!", fontcolor="#202124"]; C_propyl1 [label="CH₂", pos="-2.6,1!", fontcolor="#202124"]; C_propyl2 [label="CH₂", pos="-3.8,0.5!", fontcolor="#202124"]; C_propyl3 [label="CH₃", pos="-5,1!", fontcolor="#202124"];
// Bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- N1; N3 -- H_N3; C4 -- H_C4; C5 -- H_C5; C2 -- C_propyl1; C_propyl1 -- C_propyl2; C_propyl2 -- C_propyl3; }
Figure 1: Chemical Structure of 2-Propylimidazole.
Safety Data and Handling
The safety profile of 2-propylimidazole, based on available SDS information, indicates it is a hazardous substance requiring careful handling.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Signal Word: Warning.
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.[3]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this compound. Work should be conducted in a well-ventilated area.
Synthesis of 2-Propylimidazole
A common method for synthesizing 2-propylimidazole involves a one-pot reaction using butyraldehyde, glyoxal, and ammonia as primary reagents.[1][5] This approach is advantageous as it avoids the need for a phase-transfer catalyst, which can introduce impurities and complicate the separation process.[5]
Figure 2: General workflow for the synthesis of 2-propylimidazole.
Experimental Protocol: Synthesis of 2-Propylimidazole
The following protocol is adapted from established methodologies.[1][5]
| Step | Procedure | Rationale |
| 1 | In a heterogeneous synthesis reactor, add a mixed solution of glyoxal and butyraldehyde. | This step prepares the primary organic reactants for the cyclization reaction. |
| 2 | Begin cooling the reactor using a cooling water valve. | Temperature control is crucial to manage the exothermic nature of the subsequent addition. |
| 3 | Under controlled temperature, add ammonia water dropwise into the reactor. | Ammonia serves as the nitrogen source for the formation of the imidazole ring. Dropwise addition prevents temperature spikes. |
| 4 | Once the addition is complete, activate the aqueous and organic phase pumps and reflux the reaction mixture for six hours, maintaining temperature control. | The use of pumps in a heterogeneous system increases the contact area between the immiscible phases, enhancing the reaction rate without a catalyst.[5] |
| 5 | After the reaction is complete, reduce the pressure (e.g., to 4000 Pa). | Depressurization facilitates the removal of water at a lower temperature, preventing degradation of the product. |
| 6 | Distill off the water from the reaction mixture. | This step helps to induce crystallization of the product. |
| 7 | Cool the remaining mixture to allow for crystallization. | Lowering the temperature decreases the solubility of the product, promoting the formation of solid crystals. |
| 8 | Filter the solid to obtain the crude 2-propylimidazole product. | This final step separates the desired product from the reaction solvent and any soluble impurities. |
Part 2: The 2-Aminoimidazole Scaffold in Drug Discovery
The 2-aminoimidazole (2-AI) moiety is a privileged scaffold in medicinal chemistry. It is a core structural element in numerous marine alkaloids, such as oroidin and bromoageliferin, which exhibit a wide array of biological activities.[6][7] This has made the 2-AI skeleton a highly attractive building block for the design of novel therapeutic agents.[6][8]
Synthesis Methodologies for 2-Aminoimidazole Derivatives
The construction of the 2-AI scaffold is a key focus of synthetic chemistry. While classical methods often rely on the condensation of α-haloketones with guanidine derivatives, modern approaches have sought greater efficiency and structural diversity.[7][9] One such advanced method is the Palladium-catalyzed carboamination of N-propargyl guanidines.
Palladium-Catalyzed Alkyne Carboamination
This methodology facilitates the rapid construction of diverse 2-aminoimidazole products by forming both a C-N and a C-C bond in the annulation (ring-forming) step.[9] This is particularly powerful for late-stage derivatization, allowing for the synthesis of multiple analogs from a single common intermediate.[9]
Figure 3: Palladium-catalyzed synthesis of 2-aminoimidazole derivatives.
Biological Activities and Therapeutic Potential
The 2-aminoimidazole scaffold is renowned for its broad spectrum of pharmacological activities, making it a promising lead for various drug discovery programs.[6][8]
Key Biological Activities:
-
Antibacterial and Antifungal Activity: 2-AI derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[10] Some have shown efficacy against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The 2-AI moiety has even been incorporated into cephalosporin antibiotics to enhance their potency and oral bioavailability.[8]
-
Anti-biofilm Activity: A critical area of research is the ability of 2-AI compounds to inhibit the formation of and disperse established bacterial biofilms. Biofilms are a major cause of persistent and antibiotic-resistant infections. All active compounds in a screen against Streptococcus mutans biofilms were found to contain a 2-aminoimidazole or 2-aminobenzimidazole moiety.[8]
-
Anticancer Activity: Certain 2-aminoimidazole derivatives have been identified as potential anticancer agents. For example, some have been shown to act as inhibitors of human β-secretase (BACE1), while others function as tubulin-binding agents, disrupting the microtubule network in cancer cells and arresting the cell cycle.
-
Other Pharmacological Properties: The 2-AI scaffold has been explored for a multitude of other therapeutic applications, including as an antiviral, anti-inflammatory, anti-protozoan, and as a modulator of various receptors.[6]
The diverse biological profile of the 2-aminoimidazole core continues to make it a focal point for the synthesis of new chemical libraries aimed at discovering novel therapeutics.
References
-
Melander, C., et al. (2010). Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. PubMed. Available at: [Link]
-
Kafel, R. (2015). 2-Aminoimidazoles in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Kafel, R., & Kurpiewska, K. (2013). 2-Aminoimidazoles in Medicinal Chemistry. Ingenta Connect. Available at: [Link]
-
Cavalleri, B., et al. (1977). Synthesis and biological activity of some 2-aminoimidazoles. PubMed. Available at: [Link]
-
Artis, O. M., et al. (2011). Synthesis and biological activity of 2-aminoimidazole triazoles accessed by Suzuki–Miyaura cross-coupling. RSC Publishing. Available at: [Link]
- (Year not stated). Method for preparing 2-propyl imidazole. Google Patents.
-
Wolfe, J. P., & সেকেন্ডারি, M. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. PMC. Available at: [Link]
-
O'Malley, D. P. (2010). Structure and synthesis of 2-aminoimidazole alkaloids from Leucetta and Clathrina sponges. Natural Product Reports (RSC Publishing). Available at: [Link]
-
Rivezzi, G., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. MDPI. Available at: [Link]
-
(Year not stated). Synthesis of 2-imidazolones and 2-iminoimidazoles. PMC. Available at: [Link]
-
(Year not stated). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Research Journal of Pharmacy and Technology. Available at: [Link]
- (Year not stated). Method for preparing 2-propylimidazole-4,5-dicarboxylic acid. Google Patents.
- (Year not stated). New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester. Google Patents.
-
(Year not stated). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry. Available at: [Link]
Sources
- 1. 2-Propylimidazole | 50995-95-4 [chemicalbook.com]
- 2. 2-Propylimidazole | CAS 50995-95-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 2-Propylimidazole | 50995-95-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 50995-95-4|2-Propylimidazole|BLD Pharm [bldpharm.com]
- 5. CN101693693A - Method for preparing 2-propyl imidazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents [mdpi.com]
- 8. 2-Aminoimidazoles in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]
- 9. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of some 2-aminoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
